molecular formula C9H12F3N3 B1453381 4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine CAS No. 1057682-62-8

4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine

Cat. No. B1453381
CAS RN: 1057682-62-8
M. Wt: 219.21 g/mol
InChI Key: QNWIPNUWIWGOKW-UHFFFAOYSA-N
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Description

“4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms and one hydrogen atom .


Molecular Structure Analysis

The molecular structure of “4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine” includes an imidazole ring and a trifluoromethyl group. The empirical formula is C4H3F3N2, and the molecular weight is 136.08 .

Scientific Research Applications

Antidiabetic Properties

Piperazine derivatives, including those structurally related to 4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine, have been recognized for their potential in treating diabetes. These compounds, particularly the piperazine derivative PMS 812, have demonstrated significant antidiabetic effects in rat models of diabetes. The enhancement of insulin secretion, a crucial aspect of diabetes management, was noted as a prominent mechanism, independent of alpha2 adrenoceptor blockage. The exploration of various substitutions on the piperazine structure and the imidazoline ring have led to the identification of compounds with improved antidiabetic properties, suggesting a promising avenue for therapeutic development in diabetes management (Le Bihan et al., 1999).

Antihypertensive Effects

Compounds structurally related to 4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine have also been explored for their antihypertensive activities. In one study, a series of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones was synthesized and evaluated for their efficacy in managing hypertension in spontaneously hypertensive rats (SHR). Preliminary indications suggest that these compounds may exert their antihypertensive effects through both central and peripheral mechanisms, highlighting their potential in hypertension treatment (Clark et al., 1983).

Lipid and Blood Sugar Regulation

New fibrates containing piperidine and piperazine moieties, structurally related to 4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine, have been synthesized and evaluated for their efficacy in decreasing triglyceride, cholesterol, and blood sugar levels in mice and rats. These compounds, especially 2-[3-[1-(4-fluorobenzoyl)-piperidin-4yl]phenoxyl-2-methylpropanoic acid (9aA: AHL-157), showed superior activities compared to traditional drugs like bezafibrate, emphasizing their potential in managing lipid and glucose levels (Komoto et al., 2000).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c10-9(11,12)7-5-14-8(15-7)6-1-3-13-4-2-6/h5-6,13H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWIPNUWIWGOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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